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Audience: Researchers, scientists, and drug development professionals.

Introduction: Citrocin is a 19-amino acid antimicrobial lasso peptide produced by Citrobacter
pasteurii and Citrobacter braakii.[1] Its unique lariat knot-like structure, which confers significant
thermal stability, makes it a compelling candidate for therapeutic development.[2] Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-
dimensional solution structure of such complex biomolecules, providing detailed insights into
their conformation and dynamics.[1][3] This application note provides a comprehensive
overview and detailed protocols for the structural analysis of citrocin using a suite of NMR
experiments.

Data Presentation: Quantitative NMR Data

The determination of citrocin's structure relies on the precise assignment of proton chemical
shifts. These assignments, derived from a combination of 2D NMR experiments, form the
foundation for identifying through-space correlations and calculating the final structure.[1]

Table 1: *H Chemical Shift Assignments for Citrocin

The following table summarizes the proton (*H) chemical shift assignments for citrocin in 95:5
H20/D20 at 10 °C. Data is referenced from the supplementary materials of Cheung-Lee, W. L.,
et al. (2019). Journal of Biological Chemistry.
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Residue Amide (NH) o-H B-H Other Protons
Glyl 8.65 441 3.86, 3.73 -
Gly2 8.87 4.02 3.69, 3.61 -

y-H: 1.63; 6-H:
Leu3 8.24 441 1.81,1.69

0.96, 0.91

y-H: 2.08, 1.96;
Pro4 - 4.45 2.37,2.01

0-H: 3.81, 3.69

y-H: 1.75; 6-H:
Lys5 8.41 4.33 1.94,1.82

1.91; e-H: 3.03
Gly6 8.51 3.99 3.99 -

0-H: 7.33; e-H:
Phe7 8.35 4.67 3.25,3.15

7.41; (-H: 7.35
Glug 8.59 4.35 2.15, 2.05 y-H: 2.54

y-H: 1.51, 1.29;
lle9 8.12 4.21 2.01

0-H: 0.94
Serl0 8.33 4.41 3.91 -
Gly11 8.45 3.99 3.99 -
Alal2 8.29 4.35 1.45 -
Gly13 8.42 3.98 3.98 -
Serl4 8.21 4.45 3.89 -
Gly15 8.39 3.97 3.97 -

y-H: 2.05, 1.95;
Prol6 - 4.39 2.35,1.99

0-H: 3.79, 3.65

y-H: 1.71; d-H:
Argl7 8.15 4.31 1.95, 1.85

3.25

0-H: 7.21; e-H:
Tyrl8 8.05 4.55 3.15, 3.05 6.01
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Gly19 8.25 3.95 3.95 -

Note: Chemical shifts are reported in parts per million (ppm). Proline (Pro) residues do not have
an amide proton.

Experimental Workflow and Data Analysis

The overall process for determining the structure of citrocin involves several key stages, from
sample preparation to the final structural calculation. The relationship between different NMR
experiments is crucial for a comprehensive analysis.
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Figure 1: Experimental workflow for citrocin structural analysis.
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Figure 2: Logical relationships in NMR data analysis for citrocin.
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Experimental Protocols
Protocol 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The sample must be
free of particulate matter and paramagnetic impurities.[4]

Purification: Purify citrocin using high-performance liquid chromatography (HPLC) to
achieve >95% purity. Collect and lyophilize fractions containing the peptide.[1]

« Dissolution: Dissolve the lyophilized citrocin in a 95:5 H20/D20 solvent system to a final
concentration of approximately 3.8 mg/mL (or ~2 mM).[1] The D20 provides the deuterium
lock signal for the NMR spectrometer.

« Filtration (Optional but Recommended): If any particulate matter is visible, filter the sample. A
common method is to use a small plug of cotton or glass wool packed into the tip of a
Pasteur pipette.[5]

o Transfer: Carefully transfer the final solution into a clean, high-quality 5 mm NMR tube.
Ensure a sufficient sample height (typically 4-5 cm) to cover the detection coils of the NMR
probe.[6][7]

e Quality Control: Ensure the sample is a homogenous solution, free of bubbles and any
visible precipitates.

Protocol 2: 2D NMR Data Acquisition

The following protocols outline the key experiments for assigning resonances and obtaining
structural constraints. Experiments are typically performed on a high-field NMR spectrometer
(e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

A. 2D TOCSY (Total Correlation Spectroscopy)

e Purpose: To identify protons that are part of the same amino acid spin system through scalar
(through-bond) coupling.[8] This is the primary experiment for identifying amino acid types.

e Methodology:
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o Tune and match the probe for the *H frequency.
o Acquire a 2D TOCSY spectrum at 10 °C.

o Use a mixing time of 60-80 ms to allow magnetization transfer to propagate through the

entire spin system of each residue.[1][9]

o Implement water suppression, for example, through presaturation, to attenuate the large

water signal.[8]
B. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

« Purpose: To identify protons that are close in space (< 5 A), regardless of whether they are
connected by bonds.[10] This provides crucial distance constraints for 3D structure
calculation, including sequential assignments (Hai to HNi+1) and long-range contacts that
define the tertiary fold.

o Methodology:
o Acquire a 2D NOESY spectrum at 10 °C.

o Use a mixing time of 100-200 ms. For citrocin, a 100 ms mixing time was reported to be
effective.[1] The optimal mixing time depends on the molecule's size and tumbling rate.
[10]

o Implement water suppression as in the TOCSY experiment.

o Cross-peaks in the NOESY spectrum are integrated, and their volumes are used to

calculate interproton distance constraints for structural calculations.[1]
C. 2D H-13C HSQC (Heteronuclear Single Quantum Coherence)

e Purpose: To correlate each proton with its directly attached carbon atom. This experiment is
highly sensitive and helps resolve spectral overlap by spreading peaks into a second (*3C)
dimension, aiding in the assignment of Ca and C[3 resonances.

o Methodology:
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o Tune and match the probe for both *H and 3C frequencies.
o Acquire a sensitivity-enhanced HSQC spectrum.

o Set the 13C spectral width to cover the expected range of carbon chemical shifts (approx.
0-180 ppm).

o The resulting spectrum will show a peak for every C-H pair in the molecule.
D. 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

e Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and
carbons. This is particularly useful for linking adjacent amino acid residues by correlating a
proton (e.g., Ha or HN) of one residue with the carbonyl carbon (C=0) of the preceding

residue.
o Methodology:
o Acquire a 2D HMBC spectrum.

o The experiment is optimized for a range of long-range J-coupling values, often set around
7-8 Hz.

o This experiment helps to confirm the peptide sequence and provides connectivity
information across non-protonated quaternary carbons.

Structure Calculation and Refinement

¢ Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and
the NOESY spectrum to sequentially connect them, establishing the primary sequence
assignment. HSQC and HMBC data are used to confirm assignments and resolve
ambiguities.[1]

o Constraint Generation: Manually pick and integrate cross-peaks from the NOESY spectrum.
These peak volumes are calibrated and converted into upper-limit distance constraints.[1]

 Structure Calculation: Perform simulated annealing calculations using software like CYANA.
This involves multiple cycles of automated NOESY assignment and structure calculation to
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generate a family of structures consistent with the experimental constraints.[1][2]

Final Refinement: Select a set of the lowest-energy structures (typically 20) and subject them
to further energy minimization in an explicit water solvent using molecular dynamics software
like GROMACS. This refines the structures to be more physically realistic.[1][3] The final
result is an ensemble of structures representing the solution state of citrocin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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